molecular formula C29H28N2O2 B4034672 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B4034672
M. Wt: 436.5 g/mol
InChI Key: IYMUSRQISKIQFR-UHFFFAOYSA-N
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Description

The compound is likely a derivative of piperazine, a cyclic organic compound that contains a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the specific functional groups present in the molecule. Piperazine derivatives are often involved in reactions with acids and bases, and can undergo various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties .

Scientific Research Applications

Multidrug Efflux Inhibition in Acinetobacter baumannii

1-(1-Naphthylmethyl)-piperazine has shown potential in reversing multidrug resistance (MDR) in Escherichia coli by inhibiting RND-type efflux pumps. A study extended this application to Acinetobacter baumannii, a non-fermenter bacterium. The research found that 1-(1-Naphthylmethyl)-piperazine, at higher concentrations, could enhance the antimicrobial susceptibility of A. baumannii to various antibiotics, including linezolid, chloramphenicol, and tetracycline, indicating its potential as an efflux pump inhibitor (EPI) in combating MDR in bacteria (S. Pannek et al., 2006).

Metabolism and Anticancer Activity

Another research focus has been on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with excellent in vivo and in vitro anticancer activity and low toxicity. The study aimed to understand how TM208 is metabolized in rats, identifying several metabolites and providing insights into its metabolic pathways. This research underscores the potential of piperazine derivatives in developing anticancer drugs (Xiaomei Jiang et al., 2007).

Dopamine Receptor Interactions

Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been tested for their affinity to dopamine receptors, highlighting the compound's potential relevance in neuropharmacology. Specifically, certain substitutions on the piperazine ring yielded compounds with potent activity in displacing dopamine from its binding sites, suggesting applications in studying and potentially treating neurological disorders (P. Zee & W. Hespe, 1985).

Synthesis and Potential Antioxidant and Cytotoxic Agents

Research into synthesizing 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which include piperazine derivatives, has demonstrated potential antioxidant activity and cytotoxicity against cancer cell lines. These findings suggest that piperazine derivatives could be utilized in developing new chemotherapeutic agents with specific cytotoxic effects against cancer cells while also possessing antioxidant properties (B. Mistry et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used as antipsychotic drugs, and their mechanism of action often involves the modulation of neurotransmitter activity in the brain .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future research directions would depend on the current applications and limitations of the compound. This could involve improving the synthesis process, discovering new reactions, or finding new applications .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O2/c32-28(22-33-27-16-15-23-9-7-8-14-26(23)21-27)30-17-19-31(20-18-30)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMUSRQISKIQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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